



Introduction to 1,3-Butadiyne (Diacetylene)

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Compound of Interest		
Compound Name:	1,3-Butadiyne	
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1,3-Butadiyne, also known as diacetylene, is the simplest polyyne, a class of organic compounds characterized by alternating single and triple carbon-carbon bonds.[1] Its chemical formula is C_4H_2 .[2] This highly unsaturated and linear molecule is of significant theoretical interest for understanding conjugated electronic systems and has been detected in extraterrestrial environments, including Titan's atmosphere and protoplanetary nebulae.[1][2] Its inherent instability under standard conditions is contrasted by its kinetic stability at lower temperatures.[1] The unique electronic structure of **1,3-butadiyne**, arising from the interaction of its pi (π) orbitals, dictates its chemical reactivity and spectroscopic properties. This guide provides a detailed exploration of the molecular orbital theory of **1,3-butadiyne**, intended for researchers, scientists, and professionals in drug development.

Molecular Geometry and Hybridization

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and confirmed by microwave spectroscopy, **1,3-butadiyne** possesses a linear molecular geometry with a D ∞ h point group symmetry.[1] All four carbon atoms in the chain are sp hybridized. This hybridization results in a linear arrangement of sigma (σ) bonds, with the unhybridized p orbitals oriented perpendicularly to the molecular axis, allowing for the formation of the π system.

Quantitative Molecular Data

The structural and energetic parameters of **1,3-butadiyne** have been determined through a combination of spectroscopic experiments and computational studies.



Parameter	Value	Method of Determination
Bond Lengths		
C≡C (Triple Bond)	~1.208 Å	Microwave Spectroscopy
C-C (Single Bond)	~1.384 Å	Microwave Spectroscopy
C-H (Carbon-Hydrogen)	~1.060 Å	Microwave Spectroscopy
Bond Dissociation Energies		
Terminal C≡C	~962 kJ/mol	
Internal C≡C	~836 kJ/mol	_
Central C-C	~402 kJ/mol	_
Electronic Properties		_
HOMO-LUMO Gap	~5.2 eV	Photoelectron Spectroscopy

Note: Bond dissociation energies are approximate values.

Molecular Orbital Framework

The molecular orbitals (MOs) of **1,3-butadiyne** are formed from the linear combination of the atomic orbitals (AOs) of the four carbon atoms and two hydrogen atoms. These MOs can be classified into a sigma (σ) framework and a pi (π) system.

The Sigma (σ) Framework

The σ framework is established by the head-on overlap of the sp hybrid orbitals on the carbon atoms and the 1s orbitals of the hydrogen atoms. Each carbon atom forms two σ bonds. The terminal carbons (C1 and C4) form a C-H σ bond and a C-C σ bond. The internal carbons (C2 and C3) each form two C-C σ bonds. This results in a stable, linear backbone of σ bonds.

The Pi (π) System and Conjugation

Each of the four sp-hybridized carbon atoms has two unhybridized 2p atomic orbitals (2py and 2pz) that are perpendicular to the molecular axis (the x-axis) and to each other. The side-by-side overlap of these p orbitals forms the π molecular orbitals.



The four parallel 2py orbitals combine to form a set of four πy molecular orbitals, and similarly, the four parallel 2pz orbitals combine to form an independent, degenerate set of four πz molecular orbitals. This interaction across the central C-C single bond leads to a conjugated system where the π electrons are delocalized over the entire carbon framework.[1] This delocalization gives the central C-C bond partial double bond character, which is reflected in its shorter bond length (1.384 Å) compared to a typical C-C single bond (~1.54 Å).[1]

The four π molecular orbitals in each set (π y and π z) have increasing energy and an increasing number of nodes. The two lowest energy orbitals in each set are bonding MOs, while the two highest energy orbitals are antibonding MOs. With a total of eight π electrons (four from each triple bond), the four bonding π MOs are completely filled in the ground state.

The highest occupied molecular orbital (HOMO) has πg symmetry, and the lowest unoccupied molecular orbital (LUMO) exhibits πu symmetry.[1] Due to the complete pairing of electrons in the molecular orbitals, **1,3-butadiyne** is diamagnetic.[1]

Experimental and Computational Methodologies Experimental Protocols

- Microwave Spectroscopy: This technique is used to determine the precise rotational
 constants of a molecule in the gas phase. From these constants, highly accurate
 measurements of bond lengths and angles can be derived. For 1,3-butadiyne, microwave
 spectroscopy has provided the definitive experimental data on its linear geometry and bond
 distances.[1]
- Photoelectron Spectroscopy (PES): In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their molecular orbitals can be determined. This technique has been crucial in establishing the energy levels of the molecular orbitals in 1,3-butadiyne and in determining the HOMO-LUMO gap.[1]

Computational Chemistry Approaches

• Hückel Molecular Orbital Theory: This is a simplified method used to determine the energies of molecular orbitals of π electron systems in conjugated hydrocarbons. It provides a qualitative understanding of the π molecular orbitals and their relative energies.



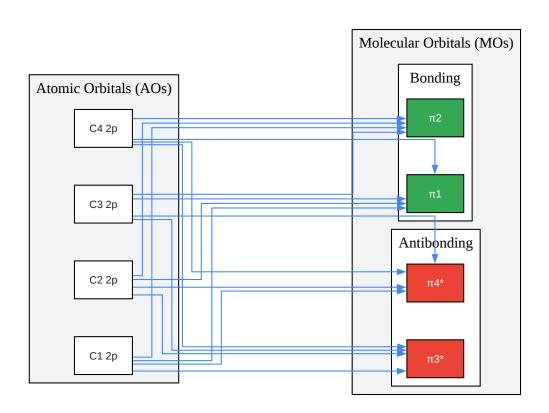
- Self-Consistent Field (SCF) Methods: These are ab initio quantum chemistry methods that solve the Hartree-Fock equations to approximate the electronic wavefunction and energy of a molecule. They provide a more quantitative picture of the electronic structure than Hückel theory.
- Density Functional Theory (DFT): DFT is a computational method that models the electron
 correlation by using an electron density functional. It has become a widely used tool for
 calculating the electronic structure and properties of molecules, often providing a good
 balance between accuracy and computational cost.

Signaling Pathways and Logical Relationships

The formation of the π molecular orbitals in **1,3-butadiyne** from the atomic p orbitals can be visualized as a logical workflow.



LCAO Process

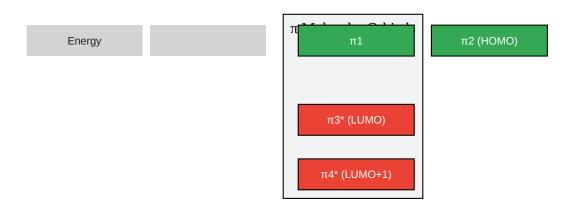


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Caption: Formation of $\boldsymbol{\pi}$ molecular orbitals from atomic \boldsymbol{p} orbitals.



The energy level diagram for the π system of **1,3-butadiyne** illustrates the relative energies of the bonding and antibonding molecular orbitals.



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Caption: π molecular orbital energy levels of **1,3-butadiyne**.

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